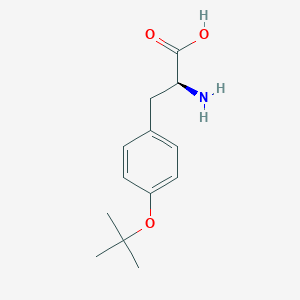

O-tert-Butyl-L-tyrosine

概要

説明

O-tert-Butyl-L-tyrosine is a derivative of the amino acid tyrosine, where the hydroxyl group on the phenyl ring is protected by a tert-butyl group. This modification enhances the compound’s stability and makes it useful in various synthetic applications, particularly in peptide synthesis. The molecular formula of this compound is C13H19NO3, and it has a molecular weight of 237.29 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of O-tert-Butyl-L-tyrosine typically involves the protection of the hydroxyl group of L-tyrosine. One common method includes the following steps:

Esterification: L-tyrosine is first esterified to form L-tyrosine methyl ester hydrochloride.

Protection: The hydroxyl group is then protected by reacting with isobutene in the presence of sulfuric acid to form this compound methyl ester.

Hydrolysis: The ester is hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may use continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反応の分析

Types of Reactions: O-tert-Butyl-L-tyrosine can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form amines.

Substitution: The tert-butyl group can be substituted under acidic conditions to yield the free hydroxyl group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.

Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid are typically employed.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Free hydroxyl group.

科学的研究の応用

Peptide Synthesis

Role as a Building Block

O-tert-Butyl-L-tyrosine is extensively utilized as a key building block in the synthesis of peptides. Its tert-butyl group enhances the solubility and stability of peptide chains, making it particularly useful in solid-phase peptide synthesis (SPPS). This method allows for the efficient creation of complex peptide sequences that are crucial for therapeutic agents and research tools in biochemistry .

Case Study: Therapeutic Peptides

Research has demonstrated that incorporating this compound into peptide sequences can improve the overall stability and bioavailability of the resulting compounds. For instance, studies involving synthetic peptides for cancer treatment have shown enhanced efficacy when using this amino acid derivative .

Drug Development

Modification of Drug Candidates

The unique properties of this compound allow researchers to modify drug candidates effectively. By enhancing the stability and bioavailability of therapeutic agents, this compound plays a significant role in pharmaceutical formulations. It is particularly beneficial in the development of peptide-based drugs that require precise modifications to improve therapeutic outcomes .

Case Study: Prodrug Formation

In drug development, this compound has been employed to create prodrugs that enhance therapeutic efficacy. For example, studies have shown that prodrugs formulated with this compound exhibit improved pharmacokinetic profiles, leading to better patient outcomes in clinical settings .

Protein Engineering

Functionalization of Proteins

Researchers utilize this compound to introduce specific functionalities into proteins. This application is vital for designing novel enzymes and therapeutic proteins with enhanced characteristics. The ability to modify protein structures allows for tailored solutions in various biotechnological applications .

Case Study: Enzyme Design

In one study, scientists engineered a new enzyme using this compound as part of its structure. The resulting enzyme exhibited increased activity and stability compared to its unmodified counterparts, showcasing the potential of this amino acid derivative in protein engineering .

Biochemical Assays

Study of Enzyme Activity and Protein Interactions

this compound is employed in biochemical assays to investigate enzyme activity and protein interactions. It provides insights into metabolic pathways and disease mechanisms by serving as a substrate or inhibitor in various assays .

Case Study: Metabolic Pathway Analysis

Research utilizing this compound has contributed to understanding metabolic pathways associated with neurological disorders. By analyzing enzyme interactions involving this compound, scientists have gained valuable insights into disease mechanisms, aiding in the development of targeted therapies .

Neuroscience Research

Understanding Neurotransmitter Systems

In neuroscience research, this compound plays a critical role in studying neurotransmitter systems. Its derivatives are used to explore the effects on brain function and behavior, particularly concerning tyrosine metabolism and its implications for mental health disorders .

Case Study: Neurotransmitter Functionality

Studies have shown that modifications involving this compound can influence neurotransmitter release and receptor interactions. This has significant implications for understanding conditions such as depression and anxiety, where neurotransmitter imbalances are prevalent .

Summary Table of Applications

| Application Area | Description | Significance |

|---|---|---|

| Peptide Synthesis | Key building block for complex peptides | Enhances stability and solubility |

| Drug Development | Modifies drug candidates for improved bioavailability | Critical for developing effective therapeutic agents |

| Protein Engineering | Introduces functionalities into proteins | Enables design of novel enzymes and therapeutic proteins |

| Biochemical Assays | Investigates enzyme activity and protein interactions | Provides insights into metabolic pathways and disease mechanisms |

| Neuroscience Research | Studies neurotransmitter systems using derivatives | Aids understanding of mental health disorders |

作用機序

The mechanism of action of O-tert-Butyl-L-tyrosine primarily involves its role as a protected amino acid in peptide synthesis. The tert-butyl group protects the hydroxyl group during peptide bond formation, preventing unwanted side reactions. Once the peptide synthesis is complete, the tert-butyl group can be removed under acidic conditions to yield the free hydroxyl group .

類似化合物との比較

L-tyrosine tert-butyl ester: Similar in structure but with an ester group instead of a free carboxyl group.

O-tert-Butyl-L-threonine: Another amino acid derivative with a tert-butyl protected hydroxyl group.

N-(tert-Butoxycarbonyl)-D-prolinal: A protected amino acid derivative used in peptide synthesis.

Uniqueness: O-tert-Butyl-L-tyrosine is unique due to its specific protection of the hydroxyl group on the phenyl ring, which is crucial for certain synthetic applications. This protection allows for selective reactions and the synthesis of complex peptides without interference from the hydroxyl group .

生物活性

O-tert-butyl-L-tyrosine (OTB-Tyr) is an unnatural amino acid that has garnered attention for its unique properties and applications in various fields, including peptide synthesis, drug development, and protein engineering. This article explores the biological activity of OTB-Tyr, highlighting its mechanisms of action, applications in research, and relevant case studies.

OTB-Tyr is characterized by its tert-butyl group, which enhances its hydrophobicity and stability compared to natural amino acids. The molecular formula is with a molecular weight of 239.29 g/mol. Its structure allows for specific interactions within biological systems, making it a valuable tool in biochemical research.

1. Peptide Synthesis

OTB-Tyr is widely used as a building block in solid-phase peptide synthesis (SPPS). Its hydrophobic nature aids in the formation of stable peptides, enhancing the yield and purity of synthesized products. The incorporation of OTB-Tyr into peptide sequences can improve the physicochemical properties of the resulting peptides, including their solubility and stability.

2. Drug Development

The unique properties of OTB-Tyr allow for modifications in drug candidates, enhancing their bioavailability and therapeutic efficacy. Researchers utilize OTB-Tyr to create prodrugs that are more stable and effective in vivo. Its role in drug development is particularly significant in cancer therapy, where modified peptides can target specific tumor markers.

3. Protein Engineering

OTB-Tyr facilitates the introduction of specific functionalities into proteins through genetic encoding systems. This capability enables researchers to design novel enzymes and therapeutic proteins with enhanced characteristics. For instance, OTB-Tyr can be incorporated at specific sites within proteins to study ligand binding and protein interactions using NMR spectroscopy.

The biological activity of OTB-Tyr is largely attributed to its ability to mimic natural amino acids while providing additional functional groups that can interact with biological molecules. This property allows OTB-Tyr to participate in various biochemical pathways:

- Radical Scavenging: OTB-Tyr exhibits antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.

- Enzyme Interaction: The presence of the tert-butyl group enhances the hydrophobic interactions with enzyme active sites, potentially influencing enzyme kinetics and substrate specificity.

Case Study 1: Protein Folding and Stability

A study demonstrated that incorporating OTB-Tyr into protein structures significantly improved their folding efficiency and stability under physiological conditions. This was particularly evident in enzymes where the presence of the tert-butyl group reduced aggregation tendencies, allowing for higher yields during purification processes .

Case Study 2: Drug Efficacy Enhancement

In a comparative analysis of peptide drugs modified with OTB-Tyr versus those without, it was found that the former exhibited increased binding affinity to target receptors and improved pharmacokinetic profiles. This study highlighted the potential of OTB-Tyr in developing more effective therapeutic agents for chronic diseases .

Applications Summary Table

| Application Area | Description |

|---|---|

| Peptide Synthesis | Key building block in SPPS; enhances yield and stability of peptides. |

| Drug Development | Modifies drug candidates for improved bioavailability; significant in cancer therapies. |

| Protein Engineering | Introduces functionalities into proteins; aids in designing novel therapeutic proteins. |

| Biochemical Assays | Employed in assays to study enzyme activity and protein interactions; provides insights into metabolic pathways. |

| Neuroscience Research | Investigates neurotransmitter systems; helps understand effects on brain function and behavior. |

特性

IUPAC Name |

(2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZIFNXFAFKRKT-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428576 | |

| Record name | O-tert-Butyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18822-59-8 | |

| Record name | O-tert-Butyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18822-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-tert-Butyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Tyrosine, O-(1,1-dimethylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of modifying tyrosine with an O-tert-butyl group in peptide synthesis?

A1: The O-tert-butyl group serves as a protecting group for the hydroxyl (-OH) functionality of tyrosine during peptide synthesis. [, ] This protection is crucial to prevent unwanted side reactions and ensure the desired peptide sequence is obtained. [, ] The tert-butyl group can be removed later under specific acidic conditions.

Q2: Can you explain the role of Trp222 in diketoreductase (DKR) and how substituting it with O-tert-butyl-L-tyrosine affects the enzyme's function?

A3: Trp222 in DKR acts as a "gatekeeper," controlling substrate entry into the enzyme's active site and influencing its enantioselectivity. [] Replacing Trp222 with this compound alters the enzyme's overall structure, particularly the entrance tunnel to the active center. [] This substitution modifies the substrate binding orientation, leading to an inversion of the enantiopreference of DKR toward the substrate 2-chloro-1-phenylethanone. []

Q3: What analytical techniques were used to characterize the self-assembled structures formed by this compound and other modified amino acids?

A5: Researchers employed various microscopic and spectroscopic techniques to characterize the self-assembled structures. [] Microscopic methods likely included electron microscopy (e.g., SEM, TEM) for visualizing the morphology of the structures. Spectroscopic analysis probably involved techniques like Fourier-transform infrared spectroscopy (FTIR) to identify functional groups and their interactions within the assemblies, and nuclear magnetic resonance (NMR) spectroscopy to investigate the molecular organization and dynamics within the structures. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。